
Ethenyl 3-ethoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 3-ethoxypropanoate, also known as ethyl 3-ethoxypropanoate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl 3-ethoxypropanoate can be synthesized through the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. The molar ratio of absolute ethanol to ethyl acrylate typically ranges from 3:1 to 100:1. An anion exchange resin is often used as the catalyst, which accounts for 0.1% to 20% of the weight of ethyl acrylate . The reaction is carried out in a tubular reactor under mild conditions, which minimizes side reactions and allows for the recycling and regeneration of the catalyst.
Industrial Production Methods: In industrial settings, the production of ethyl 3-ethoxypropanoate involves continuous processes that simplify the separation and purification steps. The reaction mixture is passed through a fixed-bed reactor, where the catalyst is fixed. The reaction temperature is controlled at around 28 ± 2 degrees Celsius, and the product is collected through rectification to achieve a purity of 99% .
Chemical Reactions Analysis
Types of Reactions: Ethenyl 3-ethoxypropanoate, being an ester, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-ethoxypropanoic acid and ethanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-ethoxypropanoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-ethoxypropanol.
Scientific Research Applications
Ethenyl 3-ethoxypropanoate has several applications in scientific research and industry:
Biology: Employed in the preparation of polymers and coatings, which are used in various biological applications.
Medicine: Utilized in the development of new pharmaceuticals and drug delivery systems.
Industry: Widely used in paints, coatings, and as a solvent for various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its solvency properties.
Comparison with Similar Compounds
Ethyl acetate: Another ester used as a solvent with a similar molecular structure but different solvency properties.
Propyl acetate: Similar in structure but with a longer carbon chain, affecting its boiling point and solvency.
Butyl acetate: Used in similar applications but has a higher boiling point and different solvency characteristics.
Uniqueness: Ethenyl 3-ethoxypropanoate is unique due to its specific balance of solvency, boiling point, and reactivity. Its ability to dissolve a wide range of compounds while maintaining a relatively low boiling point makes it particularly valuable in industrial applications.
Properties
CAS No. |
14198-95-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethenyl 3-ethoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
ZUVQWYGIXNSGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
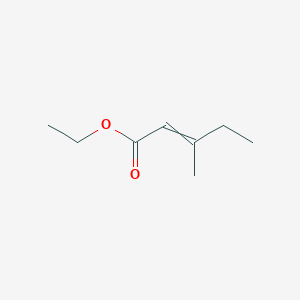
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
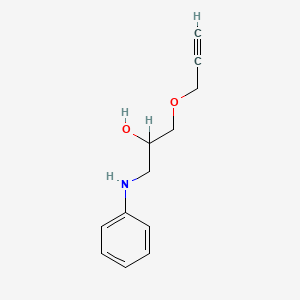
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
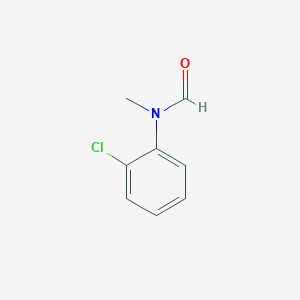
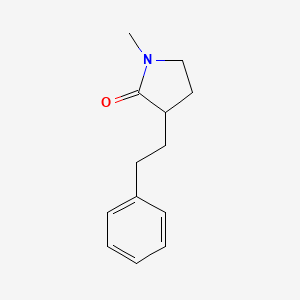



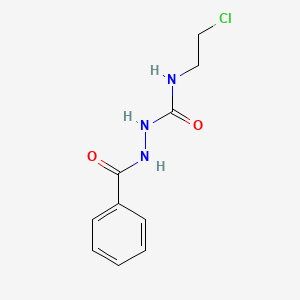

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)
